Cas no 2023433-79-4 (5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- 2023433-79-4
- EN300-1292373
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- インチ: 1S/C11H11N3O/c1-2-9-5-13-14(7-9)11-3-10(8-15)4-12-6-11/h3-8H,2H2,1H3
- InChIKey: RMVRCMORLWTGPY-UHFFFAOYSA-N
- SMILES: O=CC1=CN=CC(=C1)N1C=C(C=N1)CC
計算された属性
- 精确分子量: 201.090211983g/mol
- 同位素质量: 201.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- XLogP3: 1.1
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292373-1.0g |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292373-100mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1292373-1000mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 1000mg |
$986.0 | 2023-09-30 | ||
Enamine | EN300-1292373-2500mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1292373-10000mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1292373-250mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1292373-50mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 50mg |
$827.0 | 2023-09-30 | ||
Enamine | EN300-1292373-5000mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1292373-500mg |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde |
2023433-79-4 | 500mg |
$946.0 | 2023-09-30 |
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehydeに関する追加情報
5-(4-Ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis
In the rapidly evolving field of organic chemistry, 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No. 2023433-79-4) has emerged as a crucial heterocyclic aldehyde with significant applications in pharmaceutical research and material science. This compound, featuring both pyridine and pyrazole moieties, represents an important class of nitrogen-containing heterocycles that are increasingly sought after in drug discovery programs.
The molecular structure of 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde combines the electron-rich characteristics of pyrazole derivatives with the versatile reactivity of an aldehyde functional group. This unique combination makes it particularly valuable for multicomponent reactions and click chemistry applications, which are currently hot topics in synthetic organic chemistry research.
Recent trends in medicinal chemistry have shown growing interest in pyridine-pyrazole hybrids, as evidenced by numerous patent filings and research publications. The 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde scaffold serves as an excellent precursor for developing novel kinase inhibitors, a class of therapeutic agents that has gained prominence in cancer treatment research. Its structural features allow for efficient binding to ATP pockets of various protein kinases.
From a synthetic chemistry perspective, the aldehyde group in 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde offers multiple modification possibilities through condensation reactions, reductive amination, or nucleophilic addition. These transformations are frequently searched topics in chemical databases, reflecting the compound's importance in structure-activity relationship (SAR) studies and lead optimization processes.
The electronic properties of 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde make it particularly interesting for materials science applications. Researchers are exploring its potential in designing organic semiconductors and coordination polymers, addressing current demands for novel functional materials in optoelectronics and sensing technologies.
In pharmaceutical development, the 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde structure has shown promise as a key intermediate for JAK/STAT pathway inhibitors, which represent a growing area of interest for treating inflammatory and autoimmune diseases. This aligns with current healthcare trends focusing on targeted therapies with improved safety profiles.
The compound's solubility characteristics and stability profile have been subjects of recent formulation studies, particularly in the context of drug delivery systems. These aspects are crucial considerations in modern pharmaceutical development, where researchers frequently search for information about physicochemical properties of building blocks like 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde.
Analytical chemists have developed various HPLC methods and spectroscopic techniques for characterizing 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, responding to the need for reliable quality control methods in fine chemical production. These methodologies are frequently discussed in chemical forums and professional networks.
Recent advances in green chemistry have explored more sustainable synthetic routes to 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, addressing environmental concerns in chemical manufacturing. This includes investigations into catalytic processes and solvent-free conditions, topics that generate significant interest among environmentally conscious researchers.
The commercial availability of 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has expanded in recent years, reflecting its growing importance in chemical research. Suppliers often highlight its purity grades and custom synthesis options, responding to market demands for high-quality research chemicals with well-documented specifications.
In conclusion, 5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS No. 2023433-79-4) represents a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features and versatile reactivity continue to make it a subject of active research, particularly in areas aligned with current scientific trends and healthcare needs.
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